Moronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Activity:

- HIV: Studies have shown that moronic acid derivatives exhibit potent anti-HIV activity, particularly against drug-resistant strains []. These derivatives work by interfering with the virus's maturation process, offering a potential avenue for developing novel HIV treatments [].

- Herpes Simplex Virus (HSV): Research suggests that moronic acid possesses anti-HSV activity, suppressing virus production in the brain and showing efficacy in treating HSV-infected mice [, ].

Anti-Cancer Potential:

- Studies have investigated the cytotoxic activity of moronic acid against various cancer cell lines []. These findings suggest its potential as a lead compound for developing anti-cancer drugs, although further research is necessary to determine its efficacy and safety.

Epstein-Barr Virus (EBV) Inhibition:

- Research has explored the potential of moronic acid to inhibit the replication of EBV, a virus linked to various cancers and other diseases []. Studies indicate that moronic acid suppresses the production of specific proteins essential for EBV replication, suggesting its potential as a therapeutic lead against EBV-related conditions [].

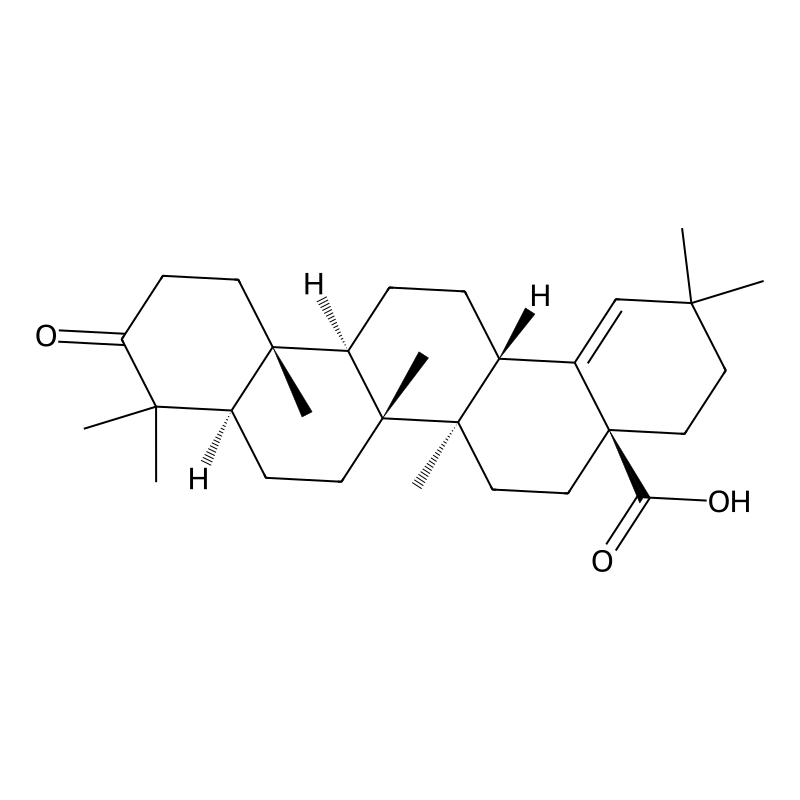

Moronic acid, scientifically known as 3-oxoolean-18-en-28-oic acid, is a natural pentacyclic triterpenoid. It is characterized by its structure, which features an oxo group at position 3 and a carboxy group at position 28 of the olean-18-ene framework. This compound can be extracted from various plant sources, notably Rhus javanica (sumac) and Phoradendron reichenbachianum (mistletoe) . Moronic acid has garnered attention for its potential therapeutic properties, particularly in traditional medicine.

Research suggests moronic acid possesses antiviral properties. Studies have shown it to be effective against herpes simplex virus type 1 (HSV-1) and HIV (Human Immunodeficiency Virus) in vitro []. The exact mechanism of action is still under investigation, but some theories suggest it might interfere with the viral replication process [].

Moronic acid exhibits notable biological activities, including cytotoxic effects and antiviral properties. Research indicates that it can suppress the production of certain viral proteins in Epstein-Barr virus-infected cells, suggesting its potential as an antiviral agent . Moreover, derivatives of moronic acid have demonstrated potent anti-HIV activity with effective concentrations significantly lower than those of related compounds like bevirimat . The compound's cytotoxicity has also been linked to its traditional medicinal uses, particularly in treating various ailments.

The synthesis of moronic acid can be achieved through several methods:

- Extraction from Natural Sources: Moronic acid can be isolated from plants such as Rhus javanica and mistletoe.

- Chemical Synthesis: A common synthetic route involves:

These methods highlight both the natural occurrence and synthetic accessibility of moronic acid.

Moronic acid has a range of applications primarily in pharmacology due to its biological activities:

- Antiviral Agent: Its derivatives are being explored for their effectiveness against HIV and herpes simplex virus .

- Cytotoxic Agent: The compound's cytotoxic properties make it a candidate for further research in cancer therapies .

- Traditional Medicine: Historically used for various medicinal purposes in folk remedies.

Studies on moronic acid have focused on its interactions with viral proteins and cellular pathways. It has been shown to inhibit the expression of certain viral proteins associated with Epstein-Barr virus replication. Specifically, moronic acid reduces the activation capacity of Rta (a key protein in viral lytic cycle), demonstrating its potential role in modulating viral gene expression . Furthermore, research indicates that it does not significantly affect Zta transactivation function, suggesting selective inhibition mechanisms .

Moronic acid shares structural similarities with other triterpenoids. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Betulinic Acid | Pentacyclic structure | Strong anti-HIV activity; derived from betulin. |

| Ursolic Acid | Pentacyclic structure | Known for anti-inflammatory properties. |

| Oleanolic Acid | Pentacyclic structure | Exhibits hepatoprotective effects; widely studied. |

| Maslinic Acid | Pentacyclic structure | Antioxidant properties; found in olive oil. |

Moronic acid is unique due to its specific antiviral efficacy against multiple strains of HIV and its cytotoxic potential, distinguishing it from other similar compounds that may focus more on anti-inflammatory or hepatoprotective effects .

Moronic acid is a pentacyclic triterpenoid compound with the molecular formula C30H46O3 and molecular weight of 454.7 g/mol [1]. This naturally occurring bioactive compound derives from a hydride of an oleanane and contains an array of olean-18-ene compounds substituted at positions 3 and 28 by an oxo group and a carboxyl group, respectively [1] [3]. The compound has demonstrated a broad spectrum of pharmacological activities across multiple therapeutic areas, establishing its significance as a versatile bioactive natural product [3] [22].

Antiviral Mechanisms

Moronic acid exhibits potent antiviral activity against multiple viral pathogens through distinct mechanistic pathways [3] [8]. The compound demonstrates effectiveness against both DNA and RNA viruses, suggesting multiple targets of antiviral action [8] [11]. Research has established that moronic acid possesses novel antiviral mechanisms that differ from conventional antiviral agents, particularly in its ability to maintain efficacy against drug-resistant viral strains [8] [10].

Herpes Simplex Virus Inhibition

Moronic acid demonstrates significant anti-herpes simplex virus activity, with effective concentrations for 50% plaque reduction of 3.9 micrograms per milliliter for wild-type herpes simplex virus type 1 [8]. The therapeutic index of moronic acid ranges from 10.3 to 16.3, indicating a favorable safety profile compared to its antiviral efficacy [8] [10]. Notably, the compound maintains similar susceptibility profiles against acyclovir-phosphonoacetic acid-resistant herpes simplex virus type 1, thymidine kinase-deficient herpes simplex virus type 1, and wild-type herpes simplex virus type 2 [8].

The mechanism of anti-herpes simplex virus activity differs fundamentally from that of acyclovir [8] [10]. In vivo studies using mice infected cutaneously with herpes simplex virus type 1 demonstrated that oral administration of moronic acid significantly retarded the development of skin lesions and prolonged mean survival times without observed toxicity [8]. Particularly noteworthy is the compound's ability to suppress virus yields in the brain more efficiently than in the skin, which correlates with the prolongation of mean survival times [8] [15].

Table 1: Antiviral Activity of Moronic Acid Against Herpes Simplex Virus

| Virus Strain | EC50 (μg/ml) | Therapeutic Index | Mechanism |

|---|---|---|---|

| HSV-1 (Wild-type) | 3.9 | 10.3-16.3 | Direct antiviral action, novel mechanism different from acyclovir |

| HSV-1 (Acyclovir-resistant) | Similar to wild-type | Not available | Similar mechanism to wild-type HSV-1 |

| HSV-2 | Similar to wild-type | Not available | Similar mechanism to wild-type HSV-1 |

Epstein-Barr Virus Suppression

Moronic acid effectively inhibits the Epstein-Barr virus lytic cycle through targeted interference with viral transcription factors [11] [22]. The compound demonstrates inhibitory activity at 10 micromolar concentrations against the expression of Rta, Zta, and an Epstein-Barr virus early protein, EA-D, following lytic induction with sodium butyrate [11]. Mechanistic studies reveal that moronic acid specifically interferes with the function of Rta, a crucial transcription factor required for Epstein-Barr virus lytic gene expression [11] [22].

The compound inhibits the capacity of Rta to activate promoters containing Rta-response elements, thereby preventing the cascade of viral gene expression necessary for productive infection [11]. Interestingly, moronic acid does not appear to influence the transactivation function of Zta, suggesting selectivity in its targeting of viral transcription machinery [11]. The treatment of P3HR1 cells with moronic acid substantially reduces the numbers of Epstein-Barr virus particles produced by the cells after lytic induction, demonstrating the compound's effectiveness in blocking viral replication [11] [22].

Human Immunodeficiency Virus Type 1 and AIDS-Related Activity

Moronic acid and its derivatives exhibit significant anti-human immunodeficiency virus type 1 activity through multiple mechanisms, including viral entry inhibition and maturation interference [12] [25]. Studies have demonstrated that moronic acid derivatives show considerable activity in human immunodeficiency virus type 1 infected H9 lymphocytes, with some derivatives displaying potent antiviral profiles [12]. The compound acts as a human immunodeficiency virus maturation inhibitor, effectively blocking viral entry and subsequent replication processes [25].

Structure-activity relationship studies have identified specific moronic acid derivatives with enhanced anti-human immunodeficiency virus activity [12] [25]. Compound modifications at the C-3 and C-28 positions have yielded derivatives with effective concentrations as low as 0.0006 micromolar, representing significant improvements over parent compounds [25]. These derivatives demonstrate activity against both wild-type strains and drug-resistant variants, including protease inhibitor-resistant strains [12].

The anti-human immunodeficiency virus activity of moronic acid derivatives involves interference with viral fusion processes, as evidenced by their weak but measurable anti-fusion activity [12]. This multi-target approach contributes to the compound's effectiveness against drug-resistant viral strains and suggests potential for combination therapeutic strategies [12] [25].

Antimicrobial and Antifungal Action

Moronic acid demonstrates broad-spectrum antimicrobial activity against both bacterial and fungal pathogens [4] [5] [13]. The compound exhibits particularly potent activity against Gram-positive bacteria, with minimal inhibitory concentrations ranging from 1.5 to 3.0 micrograms per milliliter against most tested bacterial strains [5] [13]. This antimicrobial efficacy positions moronic acid as one of the most active compounds identified from natural sources against bacterial pathogens [5].

Table 2: Antimicrobial and Antifungal Activity of Moronic Acid

| Microorganism | MIC (μg/ml) | Activity Level | Classification |

|---|---|---|---|

| Staphylococcus aureus | 1.5-3.0 | High | Gram-positive bacteria |

| Enterococcus faecalis | 1.5-3.0 | High | Gram-positive bacteria |

| Candida albicans | 25.0 | Moderate | Yeast |

| Candida tropicalis | 15.5 | High | Yeast |

| Cryptococcus neoformans | 15.5 | High | Yeast |

The antimicrobial spectrum of moronic acid extends to various bacterial species, including Bacillus cereus, Enterococcus species, Burkholderia cepacia, Providencia stuartii, Morganella morganii, Enterobacter cloacae, Enterobacter aerogenes, and Proteus mirabilis [5]. Comparative studies reveal that moronic acid derivatives show enhanced antimicrobial effects compared to parent compounds, particularly against Staphylococcus aureus where certain derivatives achieve 99.6% inhibition at concentrations as low as 62.5 micromolar [4].

The antifungal activity of moronic acid encompasses both yeasts and filamentous fungi [13]. The compound demonstrates excellent antifungal activity against Candida species and Cryptococcus neoformans, with minimal inhibitory concentrations ranging from 15.5 to 25.0 micrograms per milliliter [13]. The hexane extract containing moronic acid shows particularly strong activity against Candida albicans, Candida tropicalis, and Cryptococcus neoformans [13].

Anti-Inflammatory and Immunomodulatory Effects

Moronic acid exhibits significant anti-inflammatory and immunomodulatory properties through multiple cellular pathways [6] [20]. The compound effectively modulates inflammatory responses by targeting key inflammatory mediators and signaling cascades [6]. Research demonstrates that moronic acid can inhibit macrophage polarization toward the pro-inflammatory M1 phenotype while suppressing the expression of inflammatory cytokines [6] [20].

Table 3: Anti-inflammatory and Immunomodulatory Effects of Moronic Acid

| Target | Effect | Pathway | Concentration Range |

|---|---|---|---|

| Tumor necrosis factor alpha | Decreased | Pro-inflammatory cytokine | 10-20 μM |

| Interleukin 6 | Decreased | Pro-inflammatory cytokine | 10-20 μM |

| Interleukin 1 beta | Decreased | Pro-inflammatory cytokine | 10-20 μM |

| Reactive oxygen species | Decreased | Oxidative stress | 10-20 μM |

| Nuclear factor kappa B P50 | Decreased | Transcription factor | 10-20 μM |

| NLRP3 | Decreased | Inflammasome complex | 10-20 μM |

The compound targets the reactive oxygen species-nuclear factor kappa B-NLRP3 signaling pathway, effectively reducing oxidative stress and inflammatory responses [6] [20]. Moronic acid treatment results in decreased levels of tumor necrosis factor alpha, interleukin 6, and interleukin 1 beta in both in vitro and in vivo models of inflammation [6]. The compound's ability to inhibit reactive oxygen species production contributes to its overall anti-inflammatory efficacy [6] [20].

Studies in inflammatory bowel disease models demonstrate that moronic acid can regulate the polarization of intestinal macrophages, suppressing M1 polarization while maintaining tissue homeostasis [6]. The compound reduces tissue levels of inflammatory cytokines and improves mucosal barrier integrity through modulation of tight junction proteins [6] [20]. These effects are mediated through the inhibition of nuclear factor kappa B signaling and downstream inflammatory cascades [6].

The immunomodulatory effects of moronic acid extend to the regulation of inflammasome activation [20]. The compound effectively inhibits NLRP3 inflammasome assembly and activation, reducing the production of mature interleukin 1 beta and interleukin 18 [20]. This mechanism contributes to the compound's therapeutic potential in inflammatory conditions characterized by excessive inflammasome activation [20].

Antidiabetic and Metabolic Regulation

Moronic acid demonstrates significant antidiabetic and metabolic regulatory effects through multiple mechanisms involving insulin sensitization and metabolic pathway modulation [14] [24]. The compound shows sustained antidiabetic action in non-insulin-dependent diabetes models, with daily administration resulting in 60% reduction in blood glucose levels maintained over extended treatment periods [24]. These effects are accompanied by normalization of lipid profiles, including cholesterol and triglyceride levels [24].

Table 4: Antidiabetic and Metabolic Regulation Effects of Moronic Acid

| Parameter | Effect | Dose (mg/kg) | Duration |

|---|---|---|---|

| Blood glucose reduction | 60% reduction | 50 | 10 days |

| Cholesterol reduction | Normalized levels | 50 | 10 days |

| Triglyceride reduction | Normalized levels | 50 | 10 days |

| Peroxisome proliferator-activated receptor alpha expression | Increased | 50 | 8 days |

| Peroxisome proliferator-activated receptor gamma expression | Increased | 50 | 8 days |

| Glucose transporter type 4 expression | Increased | 50 | 8 days |

| Adiponectin expression | Increased | 50 | 8 days |

The molecular mechanisms underlying the antidiabetic effects of moronic acid involve upregulation of key metabolic regulatory proteins [14] [24]. Treatment with moronic acid methyl ester results in increased expression of peroxisome proliferator-activated receptor alpha and gamma, glucose transporter type 4, and adiponectin in adipose tissue [14]. These molecular changes correlate with improved glucose tolerance and enhanced insulin sensitivity [14] [24].

Moronic acid demonstrates significant antihyperglycemic effects in oral glucose tolerance tests, effectively opposing hyperglycemic peaks following glucose and sucrose loading [24]. In vitro studies reveal that the compound inhibits 11-beta-hydroxysteroid dehydrogenase 1 activity at 10 micromolar concentrations, suggesting a mechanism for improved insulin sensitivity [24]. In silico analysis confirms high docking scores and important interactions with the catalytic site of 11-beta-hydroxysteroid dehydrogenase 1 [24].

The metabolic effects of moronic acid extend beyond glucose regulation to include lipid metabolism modulation [14] [24]. The compound effectively reduces plasma concentrations of cholesterol and triglycerides, returning them to normal physiological levels in diabetic animal models [24]. These combined effects on glucose and lipid metabolism position moronic acid as a potential therapeutic agent for metabolic syndrome and related disorders [14] [24].

Anticancer and Apoptotic Pathway Modulation

Moronic acid and its derivatives exhibit significant anticancer activity through modulation of apoptotic pathways and direct cytotoxic effects on cancer cells [18] [21]. The compound demonstrates selective cytotoxicity against various cancer cell lines while maintaining relatively lower toxicity toward normal cells [18]. Structure-activity relationship studies have identified derivatives with enhanced anticancer profiles and improved selectivity indices [18].

Table 5: Anticancer and Cytotoxic Activity of Moronic Acid

| Cell Line | IC50 (μM) | Selectivity Index | Cell Type |

|---|---|---|---|

| CEM | 11.7 | 3.9 | Leukemia |

| HeLa | 9.0 | 4.8 | Cervical cancer |

| G-361 | 10.6 | 4.4 | Melanoma |

| BJ (normal) | 43.3 | Control | Normal fibroblast |

| A2780 | 0.7 | Not available | Ovarian cancer |

The anticancer mechanisms of moronic acid involve modulation of key apoptotic regulatory proteins and pathways [18] [21]. Studies demonstrate that moronic acid derivatives can influence the expression of pro-apoptotic and anti-apoptotic proteins, including members of the Bcl-2 family [21]. The compound promotes mitochondrial membrane depolarization and facilitates the release of cytochrome c, leading to caspase activation and apoptosis execution [21].

Moronic acid derivatives show particular efficacy against ovarian cancer cell lines, with some derivatives achieving half-maximal inhibitory concentrations as low as 0.7 micromolar [18]. The compound's ability to form nanostructures enhances its bioavailability and therapeutic potential, with certain derivatives capable of assembling into various nanostructure types including isometric nanoparticles and sheet-like formations [18].

The synthesis of moronic acid from natural precursors represents a fundamental approach in triterpenoid chemistry. The most established method involves the oxidation of betulin-derived intermediates using various chemical reagents. The process typically begins with the isolation of betulin from birch bark, which can be obtained in yields of up to 40% of the dry weight of the outer bark [1].

Betulin-Based Synthesis Routes

The synthetic pathway from betulin to moronic acid involves multiple oxidation steps. The classical approach employs Jones reagent (chromium trioxide in aqueous sulfuric acid) for the oxidation of key alcohol functionalities [2]. This method has been widely utilized due to its effectiveness in converting primary alcohols to carboxylic acids and secondary alcohols to ketones [3].

A Russian patent (RU-2472803-C1) describes a systematic approach for moronic acid production involving the treatment of 3β,28-diacetoxyolean-18(19)-ene with an alcoholic solution of alkali under boiling conditions, followed by separation of the formed 3β,28-dihydroxyolean-18(19)-ene. The dihydroxy compound is then treated with Jones reagent at a molar ratio of 1:10 in acetone, with the reaction mixture stirred for 4-5 hours at 0-5°C [4].

Alternative Oxidation Methodologies

Recent developments in green chemistry have led to the exploration of chromium-free oxidation methods. The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) mediated oxidation systems has shown promise, with 4-acetamido-TEMPO combined with sodium chlorite and sodium hypochlorite achieving yields of up to 92% for betulinic aldehyde formation [5].

Supported gold catalysts have also been investigated for the oxidation of betulin to biologically active oxo-derivatives. These catalytic systems offer advantages in terms of environmental friendliness and selectivity, although they require careful optimization of reaction conditions [6].

| Oxidation Method | Reagent System | Yield (%) | Temperature (°C) | Advantages |

|---|---|---|---|---|

| Jones Reagent | CrO₃/H₂SO₄/acetone | 70-85 | 0-5 | High efficiency, well-established |

| TEMPO-mediated | 4-acetamido-TEMPO/NaClO₂/NaOCl | 92 | 35-50 | Environmentally benign |

| Supported Gold | Au/support with O₂ | 41-67 | 108 | Green chemistry approach |

Tripeptide Conjugation Approaches

The conjugation of moronic acid with tripeptides represents a sophisticated strategy for modifying its biological properties and enhancing its therapeutic potential. Recent research has focused on the synthesis of amide derivatives using the tripeptides methionine-alanine-glycine (MAG) and glycine-alanine-methionine (GAM) [7] [8].

Tripeptide Synthesis and Preparation

The synthesis of tripeptide conjugates follows a stepwise approach using N-Boc-protected amino acids. For the MAG tripeptide derivative, ethyl l-methionyl-l-alanylglycinate is prepared through a four-step sequence starting from glycine ethyl ester. The process involves:

- Coupling Reaction: Glycine ethyl ester is coupled with N-Boc-l-alanine using propanephosphonic acid anhydride (T3P) as a dehydrating agent in pyridine

- Deprotection: The Boc protecting group is removed using hydrogen chloride gas in 1,4-dioxane

- Chain Extension: The resulting dipeptide is coupled with N-Boc-l-methionine

- Final Deprotection: The terminal Boc group is removed to yield the desired tripeptide

The GAM tripeptide derivative is synthesized analogously, starting from l-methionine ethyl ester. The overall yields for these synthetic sequences are 56% and 83% respectively [7].

Amide Bond Formation Strategies

The conjugation of moronic acid with tripeptides is achieved through the formation of amide bonds between the carboxyl group of moronic acid and the N-terminus of the tripeptide. The key steps involve:

- Activation of Carboxyl Group: Moronic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane at room temperature

- Coupling Reaction: The acyl chloride is reacted with the tripeptide in the presence of diisopropylethylamine (DIPEA) as a base

- Hydrolysis: Terminal ester groups are selectively removed using lithium hydroxide in methanol

For morolic acid derivatives, additional protection of the C-3 hydroxyl group is required using acetic anhydride to form the acetyloxy derivative before conjugation [7].

| Compound | Tripeptide Sequence | Yield (%) | Antimicrobial Activity | Antiviral Activity |

|---|---|---|---|---|

| 16 | MAG (hydrolyzed) | 61 | S. aureus: 99.6% at 62.5 μM | Inactive |

| 19 | GAM (fully hydrolyzed) | 92 | Inactive | Anti-HIV-1: EC₅₀ 57.0 μM |

| 23 | MAG (mild hydrolysis) | 72 | Inactive | Dual activity (HIV-1/HSV-1) |

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship studies of moronic acid derivatives reveal important insights into the molecular requirements for biological activity. The SAR analysis encompasses antimicrobial, antiviral, and cytotoxic properties, with selectivity being a crucial factor in therapeutic applications [7] [8].

Antimicrobial SAR Patterns

The antimicrobial activity of moronic acid derivatives shows remarkable selectivity toward Gram-positive bacteria. Compound 16, featuring the MAG tripeptide with terminal carboxyl group hydrolysis, exhibits the highest activity against Staphylococcus aureus (99.6% inhibition at 62.5 μM) and Enterococcus faecalis (85% inhibition at 250 μM) [7].

Key structural features contributing to antimicrobial activity include:

- Tripeptide sequence: MAG derivatives generally show superior antimicrobial activity compared to GAM derivatives

- Hydrolysis state: Complete hydrolysis of terminal esters enhances activity

- Selectivity: All active compounds show selectivity for Gram-positive over Gram-negative bacteria

Antiviral SAR Correlations

The antiviral activity of moronic acid derivatives demonstrates interesting patterns with respect to both HIV-1 and HSV-1 inhibition. Morolic acid derivatives generally exhibit superior antiviral profiles compared to moronic acid derivatives [7].

Anti-HIV-1 Activity Patterns:

- Compound 19 (GAM, fully hydrolyzed): EC₅₀ = 57.0 ± 4.1 μM, non-cytotoxic

- Compound 23 (MAG, mild hydrolysis): EC₅₀ = 12.6 ± 0.82 μM, moderate cytotoxicity

- The C-3 acetyloxy group retention appears to enhance potency but may increase cytotoxicity

Anti-HSV-1 Activity Patterns:

- Compounds 22 and 23 show moderate antiviral effects (EC₅₀ ~28-31 μM)

- Both compounds demonstrate non-cytotoxic profiles in Vero cells

- The dual activity against both HIV-1 and HSV-1 is observed in compound 23

Cytotoxicity and Selectivity Profiles

The cytotoxicity studies reveal remarkable selectivity patterns. Target compounds (14, 16, 19, 20, 22, 23) show no cytotoxicity in cancer cell lines while remaining non-toxic to normal human fibroblasts. However, intermediate compound 21 exhibits selective anticancer activity with IC₅₀ values of 7.9-12.0 μM against various cancer cell lines while being non-toxic to normal fibroblasts (IC₅₀ > 50 μM) [7].

| Structural Feature | Antimicrobial Effect | Antiviral Effect | Cytotoxicity Pattern |

|---|---|---|---|

| MAG tripeptide | Enhanced vs. GAM | Moderate | Low in final products |

| Complete hydrolysis | Improved selectivity | Reduced cytotoxicity | Selective for normal cells |

| C-3 acetyloxy retention | Variable | Enhanced potency | Increased in some cases |

| Ethyl ester presence | Reduced activity | Variable | Enhanced anticancer activity |

Novel Amide Derivative Design

The design of novel amide derivatives of moronic acid represents a sophisticated approach to optimizing biological activity while maintaining favorable pharmacological properties. The modular synthesis approach allows for systematic variation of structural elements to achieve desired biological profiles [7] [8].

Modular Synthesis Strategy

The modular approach to amide derivative synthesis involves several key design principles:

- Triterpenoid Core Selection: Both moronic acid and morolic acid serve as effective scaffolds, with morolic acid generally providing superior antiviral activity

- Tripeptide Diversity: The use of different tripeptide sequences (MAG vs. GAM) allows for fine-tuning of biological properties

- Protecting Group Strategy: Selective protection and deprotection of functional groups enables precise control over the final product characteristics

Protecting Group Strategies

The protecting group strategies employed in novel amide derivative synthesis include:

For Moronic Acid Derivatives:

- Direct acyl chloride formation without C-3 protection

- Selective terminal ester hydrolysis using mild basic conditions

For Morolic Acid Derivatives:

- C-3 hydroxyl protection using acetylation

- Differential hydrolysis conditions to control final product characteristics:

- Mild hydrolysis: Removes terminal esters, retains C-3 acetyloxy

- Complete hydrolysis: Removes both terminal esters and C-3 acetyloxy

Synthetic Yield Optimization

The optimization of synthetic yields has been achieved through careful selection of reaction conditions and reagent systems:

| Synthetic Step | Optimized Conditions | Typical Yield (%) | Key Factors |

|---|---|---|---|

| Tripeptide synthesis | T3P coupling, HCl deprotection | 56-83 | Proper sequence, clean deprotection |

| Acyl chloride formation | Oxalyl chloride, 3-4 hours | Quantitative | Anhydrous conditions |

| Amide coupling | DIPEA base, overnight | 68-76 | Stoichiometry, reaction time |

| Selective hydrolysis | LiOH, controlled conditions | 92-95 | Temperature, time control |